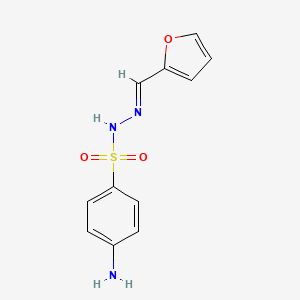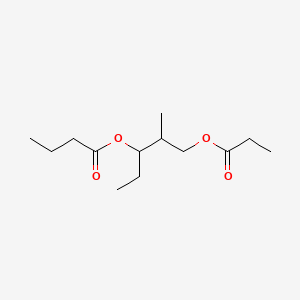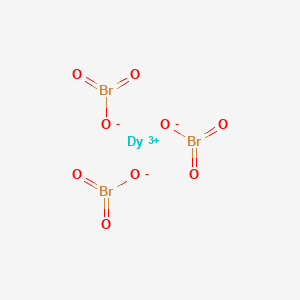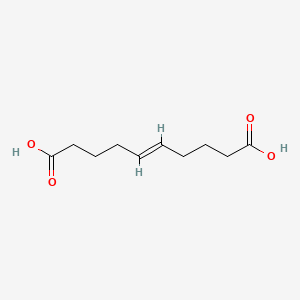
5-Decenedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Decenedioic acid is a medium-chain fatty acid with the molecular formula C10H16O4 It is characterized by the presence of a double bond at the fifth carbon position and two carboxylic acid groups at either end of the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decenedioic acid typically involves the oxidation of unsaturated fatty acids or their derivatives. One common method is the oxidative cleavage of oleic acid, which can be achieved using potassium permanganate or ozone as oxidizing agents. The reaction conditions often include a solvent such as acetone or dichloromethane and a controlled temperature to ensure the selective cleavage of the double bond.
Industrial Production Methods: In an industrial setting, this compound can be produced through the microbial fermentation of renewable sources such as plant oils. Genetically engineered microorganisms, such as Candida tropicalis, are employed to convert fatty acids into the desired dicarboxylic acid through a series of enzymatic reactions. This method is considered environmentally friendly and sustainable compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-Decenedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be further oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alcohols in the presence of a strong acid catalyst such as sulfuric acid.
Major Products:
Oxidation: Epoxides, diols, or further oxidized carboxylic acids.
Reduction: Primary alcohols.
Substitution: Esters.
Aplicaciones Científicas De Investigación
5-Decenedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders.
Industry: It is used in the production of plasticizers, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of 5-Decenedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as acyl-CoA oxidase and dehydrogenase, leading to the production of energy and other metabolites. The double bond in its structure allows for specific interactions with enzymes and receptors, influencing its biological activity .
Comparación Con Compuestos Similares
Decanedioic acid (Sebacic acid): A saturated dicarboxylic acid with similar industrial applications.
Hexanedioic acid (Adipic acid): A shorter-chain dicarboxylic acid used in the production of nylon.
Octanedioic acid (Suberic acid): Another medium-chain dicarboxylic acid with applications in polymer synthesis.
Uniqueness: 5-Decenedioic acid is unique due to the presence of a double bond, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. This unsaturation allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
39516-91-1 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(E)-dec-5-enedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-2H,3-8H2,(H,11,12)(H,13,14)/b2-1+ |
Clave InChI |
WAGQZQAZCIOEDU-OWOJBTEDSA-N |
SMILES isomérico |
C(C/C=C/CCCC(=O)O)CC(=O)O |
SMILES canónico |
C(CC=CCCCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



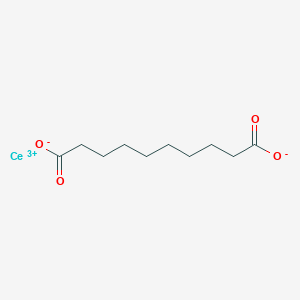
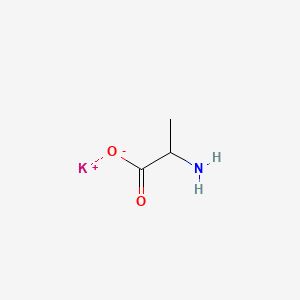
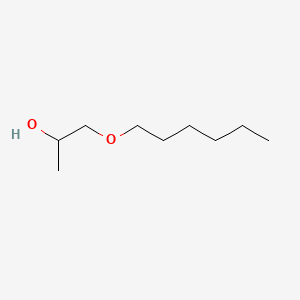
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)





